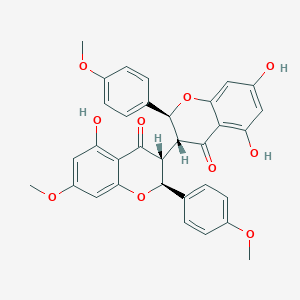
Ruixianglangdusu B
描述
Synthesis Analysis
The synthesis of Ruixianglangdusu B involves the isolation of this compound along with other compounds from the leaves of Ochna Lanceolata .Molecular Structure Analysis
The molecular formula of Ruixianglangdusu B is C33H28O10 . The exact mass is 584.16824709 g/mol and the monoisotopic mass is also 584.16824709 g/mol . The structure of Ruixianglangdusu B includes a variety of functional groups and a complex ring system .Physical And Chemical Properties Analysis
Ruixianglangdusu B has a molecular weight of 584.6 g/mol . It has a XLogP3-AA value of 5.6, indicating its relative hydrophobicity . It has 3 hydrogen bond donors and 10 hydrogen bond acceptors . The topological polar surface area is 141 Ų .科学研究应用
Nematicidal Applications
Ruixianglangdusu B has been identified as a potential nematicide against the pine wood nematode, Bursaphelenchus xylophilus . This nematode is a major causative agent of pine wilt disease, which can result in rapid and massive deaths of pine forests, causing severe economic burdens globally . The compound’s nematicidal activity could be attributed to its unique chemical structure .
Phytochemical Applications
The compound has been isolated from the leaves of Ochna Lanceolata, a semi-evergreen tree widely distributed in Central and Peninsular India . This indicates its potential as a phytochemical resource, which could be used in various applications, such as the development of new drugs or bioactive compounds .
Medicinal Applications
The compound’s unique structure and properties suggest potential medicinal applications. For instance, it could be used as a building block in the synthesis of a large class of medicinal compounds . These compounds could exhibit a broad variety of remarkable biological and pharmaceutical activities .
Biosynthesis Applications
The compound’s structure suggests that it could be used in biosynthesis applications. For example, it could be used as a high-value added bio-based platform chemical with wide applications in the food, cosmetic, agricultural, and chemical industries .
Chemical Synthesis Applications
The compound’s structure, particularly its chroman-4-one framework, suggests potential applications in the synthesis of 4-chromanone-derived compounds . These compounds could exhibit a broad variety of remarkable biological and pharmaceutical activities .
Environmental Applications
Given its potential as a nematicide, the compound could also have environmental applications. For instance, it could be used as an alternative to synthetic commercial nematicides, which are causing concerns such as drug resistance, threats to biodiversity, and environmental pollution .
安全和危害
作用机制
Target of Action
Ruixianglangdusu B has been found to target several genes, including GABRA1, GABRA2, GABRA3, GABRA4, GABRA5, GABRA6, GABRG1, GABRG2, GABRG3, MTTP, SHBG, SOAT1, and SOAT2 . These genes are involved in various biological processes, including neurotransmission (GABRA and GABRG genes), lipid metabolism (MTTP, SOAT1, and SOAT2), and hormone binding (SHBG).
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . For example, by interacting with the GABA receptors (GABRA and GABRG genes), it may influence neurotransmission .
Biochemical Pathways
Ruixianglangdusu B affects several biochemical pathways due to its interaction with multiple targets. These pathways include the GABAergic synapse, which is involved in neurotransmission, and the lipid metabolism pathway, which is crucial for energy production and storage .
Pharmacokinetics
The pharmacokinetic properties of Ruixianglangdusu B include its absorption, distribution, metabolism, and excretion (ADME). The compound has an absorption level of 2, indicating moderate absorption. It also has a BBB level of 4, suggesting it may cross the blood-brain barrier . Its solubility level is 1, indicating poor solubility, which could impact its bioavailability .
Result of Action
The result of Ruixianglangdusu B’s action at the molecular and cellular level is complex due to its interaction with multiple targets. It may lead to changes in neurotransmission due to its interaction with GABA receptors and alterations in lipid metabolism due to its interaction with MTTP, SOAT1, and SOAT2 .
Action Environment
The action of Ruixianglangdusu B can be influenced by various environmental factors. For instance, it is stable in air but may degrade under light conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
属性
IUPAC Name |
(2S,3R)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCENZFSDCKZBLJ-RYNFHTSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the discovery of ent-ruixianglangdusu B?
A1: The isolation of ent-ruixianglangdusu B (1) is significant because it represents a novel biflavonoid compound. [] Biflavonoids, as a class, are known to exhibit a variety of biological activities, making the discovery of new members potentially valuable for future research in medicinal chemistry and drug discovery.
Q2: What other compounds were found alongside ent-ruixianglangdusu B in Ochna lanceolata?
A2: In addition to ent-ruixianglangdusu B, the researchers identified three known compounds in the leaves of Ochna lanceolata: [] * Ochnaflavone (2) - Another biflavonoid * (-)-Epicatechin (3) - A flavonoid belonging to the flavan-3-ols * Kaempferol-3-O-α-L-rhamnopyranoside (4) - A flavonol glycoside
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



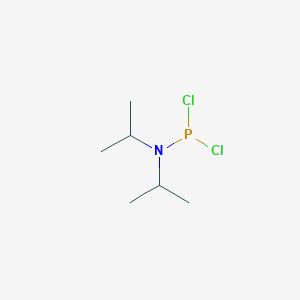


![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)
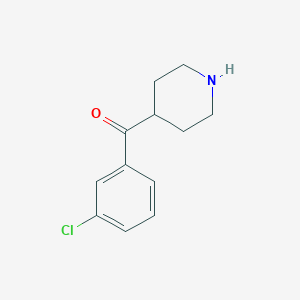
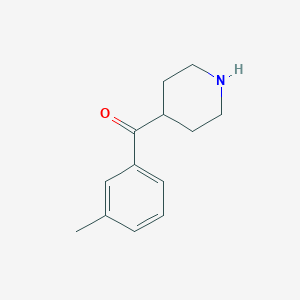
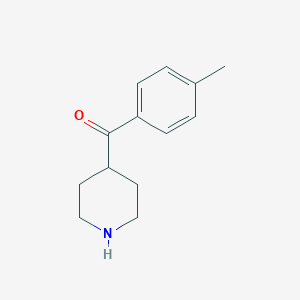
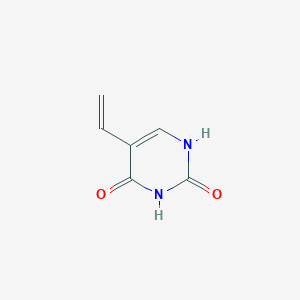
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)
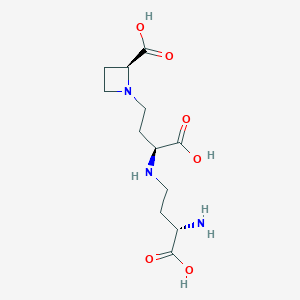
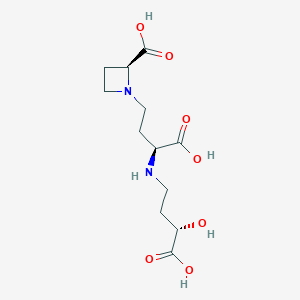

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)